![molecular formula C9H8ClNS B1348429 2-Chloro-4,5-dimethylbenzo[d]thiazole CAS No. 252681-54-2](/img/structure/B1348429.png)

2-Chloro-4,5-dimethylbenzo[d]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

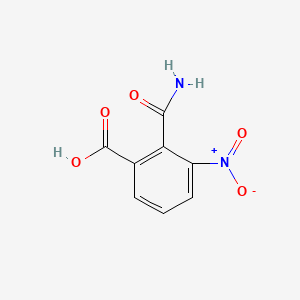

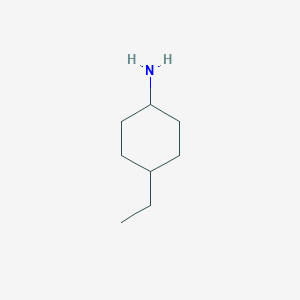

2-Chloro-4,5-dimethylbenzo[d]thiazole is a chemical compound with the molecular formula C9H8ClNS1. It has an average mass of 197.684 Da and a monoisotopic mass of 197.006592 Da1.

Synthesis Analysis

The synthesis of 2-Chloro-4,5-dimethylbenzo[d]thiazole is not explicitly mentioned in the search results. However, there are related compounds such as 2-Amino-4,5-dimethylbenzo[d]thiazole that have been synthesized2. The synthesis of these related compounds often involves reactions with hydrazonoyl halides2.Molecular Structure Analysis

Thiazole, the core structure of 2-Chloro-4,5-dimethylbenzo[d]thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms3. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom3.

Chemical Reactions Analysis

The specific chemical reactions involving 2-Chloro-4,5-dimethylbenzo[d]thiazole are not detailed in the search results. However, thiazoles, in general, have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant4.Physical And Chemical Properties Analysis

The specific physical and chemical properties of 2-Chloro-4,5-dimethylbenzo[d]thiazole are not detailed in the search results. However, thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes3.科学的研究の応用

Thiazole derivatives have been found to have diverse biological activities . They have been used in the development of various drug molecules with lesser side effects, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drugs .

One specific application of a thiazole derivative was found in the synthesis of various thiazole derivatives from 1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde, which were screened in vitro for their antimicrobial activities against three strains of bacteria: Bacillus subtilis, Bacillus megaterium, and Escherichia coli .

Thiazole derivatives are known to have diverse biological activities and have been used in the development of various drug molecules . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drugs .

-

Pharmaceutical Chemistry : Thiazole derivatives are often used in pharmaceutical testing. They can serve as high-quality reference standards for accurate results . Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , such as anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .

-

Organic Light Emitting Diodes (OLEDs) : Thiazole derivatives are also used as electrophosphorescent emitters in OLEDs .

Safety And Hazards

The safety and hazards associated with 2-Chloro-4,5-dimethylbenzo[d]thiazole are not explicitly mentioned in the search results.

将来の方向性

The future directions for 2-Chloro-4,5-dimethylbenzo[d]thiazole are not explicitly mentioned in the search results. However, thiazoles, in general, have been found to exhibit a wide range of biological activities, which suggests potential for further research and development4.

特性

IUPAC Name |

2-chloro-4,5-dimethyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-5-3-4-7-8(6(5)2)11-9(10)12-7/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRHPKBFYYWGCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365961 |

Source

|

| Record name | 2-Chloro-4,5-dimethylbenzo[d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,5-dimethylbenzo[d]thiazole | |

CAS RN |

252681-54-2 |

Source

|

| Record name | 2-Chloro-4,5-dimethylbenzo[d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1348346.png)

![(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1348354.png)

![9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B1348356.png)

![1-(4-Methoxy-benzyl)-[1,4]diazepane](/img/structure/B1348360.png)

![2-[2-[2-[2-[2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1348361.png)